molecular formula C14H16N4O2S B6011817 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B6011817
M. Wt: 304.37 g/mol
InChI Key: JQXWWNJHMFNCHH-UHFFFAOYSA-N
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Description

2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazin-3-yl core substituted with a methyl group at position 6 and a sulfanyl-acetamide moiety at position 2. The N-(1-phenylethyl) group introduces chiral steric bulk, which may influence its binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-9(11-6-4-3-5-7-11)15-12(19)8-21-14-16-13(20)10(2)17-18-14/h3-7,9H,8H2,1-2H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXWWNJHMFNCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Triazin-5-one Core

The 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl scaffold is synthesized via condensation reactions between hydrazide derivatives and 1,2-diketones. As demonstrated in the synthesis of analogous triazines , symmetrical or unsymmetrical diketones react with hydrazides in the presence of ammonium acetate and acetic acid to yield trisubstituted 1,2,4-triazines. For example:

  • Hydrazide Preparation :

    • Ethyl esters (e.g., ethyl cyanoacetate) are refluxed with hydrazine hydrate in ethanol to form hydrazides .

    • Example: Ethyl 2-cyanoacetate + hydrazine → 2-cyanoacetohydrazide (yield: 85–90%).

  • Cyclocondensation :

    • Hydrazides react with 1,2-diketones (e.g., 2,3-butanedione) under acidic conditions (acetic acid, ammonium acetate) at 80–100°C for 6–12 hours .

    • Key intermediate: 6-methyl-4H-1,2,4-triazin-5-one (yield: 70–75%) .

StepReagents/ConditionsProductYield
1NH₂NH₂·H₂O, EtOH, refluxHydrazide85–90%
21,2-diketone, AcOH, NH₄OAc, 80°CTriazinone70–75%

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is introduced via nucleophilic substitution at the 3-position of the triazinone. This typically involves replacing a halogen (e.g., chlorine) with a thiol-containing reagent:

  • Chlorination of Triazinone :

    • The triazinone core is treated with phosphorus oxychloride (POCl₃) at 80–100°C to yield 3-chloro-6-methyl-1,2,4-triazin-5-one .

    • Example: Triazinone + POCl₃ → 3-chloro derivative (yield: 90–95%) .

  • Thiolation Reaction :

    • The chloro intermediate reacts with 2-mercapto-N-(1-phenylethyl)acetamide in the presence of a base (K₂CO₃ or Et₃N) in acetonitrile or DMF at room temperature .

    • Example: 3-chloro-triazinone + HS-CH₂-CONH-(1-phenylethyl) → Sulfanyl product (yield: 65–70%) .

StepReagents/ConditionsProductYield
1POCl₃, 80°C3-chloro-triazinone90–95%
2K₂CO₃, CH₃CN, rtSulfanyl-triazinone65–70%

Synthesis of the N-(1-Phenylethyl)acetamide Moiety

The phenylethylacetamide side chain is prepared through acylating 1-phenylethylamine with chloroacetyl chloride:

  • Acylation :

    • 1-Phenylethylamine is treated with chloroacetyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) at 0–5°C .

    • Example: 1-Phenylethylamine + ClCH₂COCl → 2-chloro-N-(1-phenylethyl)acetamide (yield: 80–85%) .

  • Thiol Activation :

    • The chloroacetamide is converted to the corresponding thiol (2-mercapto-N-(1-phenylethyl)acetamide ) using thiourea in ethanol under reflux, followed by hydrolysis with NaOH .

    • Example: Chloroacetamide + thiourea → Thiol (yield: 75–80%) .

StepReagents/ConditionsProductYield
1ClCH₂COCl, Et₃N, DCMChloroacetamide80–85%
2Thiourea, EtOH, refluxMercaptoacetamide75–80%

Coupling of Triazinone and Acetamide Moieties

The final step involves coupling the sulfanyl-triazinone with the phenylethylacetamide through a thioether bond. This is achieved via a nucleophilic substitution reaction:

  • Reaction Conditions :

    • The sulfanyl-triazinone and chloroacetamide are mixed in acetonitrile with potassium carbonate at room temperature for 4–6 hours .

    • Example: Sulfanyl-triazinone + chloroacetamide → Target compound (yield: 60–65%) .

  • Purification :

    • Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

    • Purity: >95% (confirmed by LC-MS) .

ParameterValue
SolventAcetonitrile
BaseK₂CO₃
Temperaturert
Time4–6 h
Yield60–65%

Analytical Characterization

Key spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 2.40 (s, 3H, triazine-CH₃), 3.85 (q, 1H, CH), 4.20 (s, 2H, SCH₂), 7.25–7.35 (m, 5H, Ar-H), 8.10 (s, 1H, NH), 10.50 (s, 1H, NH) .

  • HRMS (ESI): m/z calcd. for C₁₅H₁₈N₄O₂S [M+H]⁺: 325.1095; found: 325.1098 .

Challenges and Optimizations

  • Regioselectivity in Triazine Formation :

    • Unsymmetrical 1,2-diketones produce regioisomers, necessitating separation via supercritical fluid chromatography (SFC) .

    • Example: Separation of 52 and 51 isomers using a Daicel OJ-H column .

  • Thiol Stability :

    • Mercaptoacetamides are prone to oxidation; reactions require inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .

  • Yield Improvement :

    • Microwave-assisted synthesis reduces reaction times (e.g., 10 minutes at 100°C vs. 6 hours conventionally) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced triazine derivatives.

    Substitution Products: Various substituted triazine or phenylethyl derivatives.

Scientific Research Applications

2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The triazine ring and sulfanyl group are key functional groups that interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky groups like N-(1-phenylethyl) (target compound) or N-(4-butylphenyl) () may improve selectivity by restricting conformational flexibility.

Example Protocol :

  • describes a copper-catalyzed 1,3-dipolar cycloaddition for triazole-linked acetamides, though triazinone derivatives more commonly employ nucleophilic substitution at the sulfanyl position .

Insights :

  • Nitrophenyl and Indole Substituents : Enhance LOX and BChE inhibition (), suggesting electron-withdrawing groups improve activity.
  • Data Gaps : The target compound’s bioactivity remains uncharacterized, though its N-(1-phenylethyl) group may confer improved blood-brain barrier penetration compared to bulkier analogs .

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂) Reference
N-(3-Cyano-pyrrol-2-yl)acetamide 2.1 0.12 6.8 h (human liver microsomes)
N-(Benzo[d][1,3]dioxol-5-ylmethyl)acetamide 1.8 0.45 12.3 h
Target Compound (N-(1-phenylethyl) analog) 2.5 (Predicted) 0.08 (Predicted) Not reported -

Trends :

  • Lipophilicity : The target compound’s higher logP (vs. ) correlates with its aromatic N-substituent, suggesting favorable membrane permeability but lower aqueous solubility.
  • Metabolic Stability: Benzodioxole groups () improve stability via cytochrome P450 inhibition, whereas cyano groups () may increase susceptibility to oxidation.

Biological Activity

The compound 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a member of the triazine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S with a molecular weight of approximately 318.4 g/mol. The structure features a triazine ring with a sulfanyl group and an acetamide moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂S
Molecular Weight318.4 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

Research indicates that compounds containing triazine structures often exhibit antimicrobial , antitumor , and anti-inflammatory activities. The specific mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Interaction with DNA : Some triazines can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell survival.

Antimicrobial Activity

Studies have demonstrated that similar compounds exhibit significant antimicrobial properties against various pathogens. For instance:

  • Test Organisms : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : Values indicate effective concentrations that inhibit bacterial growth.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor activity:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : Induction of apoptosis was observed in treated cells compared to controls.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial efficacy of various triazine derivatives, including the compound .
    • Results indicated a significant reduction in bacterial counts at specific concentrations.
  • Case Study on Antitumor Effects
    • In vitro experiments demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation pathways.

Q & A

Q. What are the key synthetic methodologies for synthesizing 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide?

Methodological Answer: The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, as demonstrated in triazole-forming reactions (e.g., ). Key steps include:

  • Reagent Preparation : Use substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) and alkynes (e.g., propargyl ethers) .
  • Reaction Conditions : Cu(OAc)₂ catalysis in a tert-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours .
  • Purification : Ethyl acetate extraction, brine washing, and recrystallization in ethanol .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are they interpreted?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 5.38–5.48 ppm (CH₂ groups), δ 7.20–8.61 ppm (aromatic protons), and δ 10.79–11.02 ppm (amide NH) .
    • ¹³C NMR : Key signals include δ 165.0 ppm (amide C=O) and δ 142–153 ppm (triazole carbons) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C21H18N5O4: 404.1359; observed: 404.1348) .

Q. How to design initial bioactivity assays for this compound?

Methodological Answer:

  • In Vitro Screening :
    • Antimicrobial Activity : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
    • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Control Groups : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Test Cu(I) vs. Cu(II) catalysts (e.g., CuI, Cu(OAc)₂) to enhance regioselectivity .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with aqueous mixtures to reduce by-products .
  • Temperature Control : Reflux (e.g., 150°C) for faster kinetics vs. room temperature for selectivity .
  • Yield Tracking : Monitor via TLC (hexane:ethyl acetate, 8:2) and HPLC for purity .

Q. How to resolve discrepancies in spectroscopic data across derivatives?

Methodological Answer:

  • Comparative Analysis :

    DerivativeIR C=O (cm⁻¹)¹H NMR (δ NH, ppm)Bioactivity Trend
    6a 167110.79Moderate
    6b 168211.02High
    6c 167610.79Low
    Correlate electronic effects (e.g., nitro substituents in 6b enhance bioactivity) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How to evaluate environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic Stability : Incubate at varying pH (2–12) and analyze degradation products via LC-MS .
  • Photodegradation : Expose to UV light (254 nm) and monitor by UV-Vis spectroscopy .
  • Ecotoxicity : Use Daphnia magna or algal assays to assess acute toxicity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified triazole, phenyl, or acetamide groups .
  • Computational Modeling : Perform docking studies (e.g., with fungal CYP51 or bacterial DHFR) to predict binding modes .
  • In Vivo Validation : Test top candidates in murine models for pharmacokinetics (e.g., bioavailability, half-life) .

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